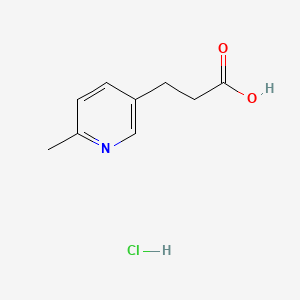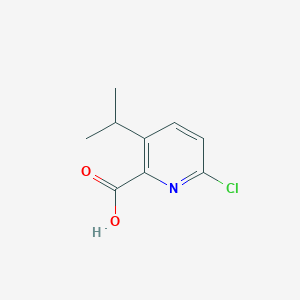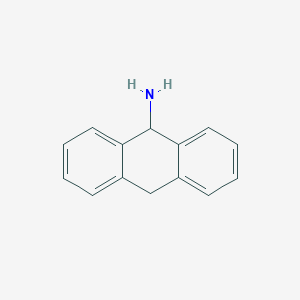
2-(Difluoromethyl)quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7F2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the difluoromethyl group and the aldehyde functional group at the 3-position of the quinoline ring makes this compound unique and of interest in various fields of research .
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) reacts with phosphorus oxychloride to form the desired aldehyde . Another method includes the treatment of acetanilides with phosphorus pentachloride in N,N-alkylformamide at elevated temperatures . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-(Difluoromethyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)quinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for detecting metal ions in biological samples.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)quinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions, forming fluorescent complexes that can be detected using various analytical techniques . The molecular targets and pathways involved in its action are specific to the context in which it is used.
Comparación Con Compuestos Similares
2-(Difluoromethyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 2-quinolinecarboxaldehyde . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, 2-chloroquinoline-3-carbaldehyde is known for its use in the synthesis of biologically active compounds, while 2-quinolinecarboxaldehyde is used in the development of fluorescent sensors .
Propiedades
Fórmula molecular |
C11H7F2NO |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2-(difluoromethyl)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H7F2NO/c12-11(13)10-8(6-15)5-7-3-1-2-4-9(7)14-10/h1-6,11H |
Clave InChI |
HKLARKWSDDMLMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)






![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)


